(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester
CAS No.:
Cat. No.: VC15735132
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20O3 |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | ethyl 2-(2-methyl-5-propan-2-ylphenoxy)acetate |
| Standard InChI | InChI=1S/C14H20O3/c1-5-16-14(15)9-17-13-8-12(10(2)3)7-6-11(13)4/h6-8,10H,5,9H2,1-4H3 |
| Standard InChI Key | QVQSATXZYLVOAD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COC1=C(C=CC(=C1)C(C)C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester is defined by the IUPAC name ethyl 2-(2-methyl-5-propan-2-ylphenoxy)acetate, reflecting its ethyl ester group and substituted phenoxy core . The compound’s structural identity is further confirmed through spectroscopic and chromatographic data, including its canonical SMILES representation CCOC(=O)COC1=C(C=CC(=C1)C(C)C)C and standard InChIKey QVQSATXZYLVOAD-UHFFFAOYSA-N.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | Ethyl 2-(2-methyl-5-propan-2-ylphenoxy)acetate |
| CAS Number | Not publicly disclosed |
| PubChem CID | 43395144 |
Stereochemical Considerations
While the compound lacks chiral centers, its isopropyl and methyl substituents at the 2- and 5-positions of the phenoxy ring induce steric effects that influence reactivity and intermolecular interactions. Computational models suggest a planar configuration for the phenoxy-acetate moiety, with the ethyl ester group adopting a staggered conformation to minimize steric strain.
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis typically involves a two-step protocol:
-
Phenolic Alkylation: Reaction of 5-isopropyl-2-methylphenol with chloroacetic acid derivatives in the presence of a base (e.g., ) to form the phenoxyacetic acid intermediate.
-
Esterification: Treatment of the acid with ethanol under acidic catalysis (e.g., ) via Fischer esterification.
The process requires reflux conditions (80–100°C) for 6–12 hours, yielding the ester in 60–75% purity before chromatographic purification.
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Sulfuric acid (5–10 mol%) |
| Temperature | 80–100°C |
| Solvent | Anhydrous ethanol |
| Reaction Time | 6–12 hours |
Mechanistic Insights
The esterification proceeds through a nucleophilic acyl substitution mechanism. Protonation of the carboxylic acid enhances electrophilicity, enabling ethanol to attack the carbonyl carbon. Subsequent dehydration forms the ethyl ester. Side reactions, such as di-ester formation or phenol oxidation, are mitigated by controlled stoichiometry and inert atmospheres.
Physicochemical Characteristics
Stability and Solubility
The compound exhibits high thermal stability up to 200°C, with decomposition products including carbon oxides and residual phenolic compounds . It is sparingly soluble in water (<0.1 g/L at 25°C) but miscible with polar aprotic solvents (e.g., DMSO, acetone) .
Spectroscopic Profiles
-
IR Spectroscopy: Strong absorption bands at 1745 cm (ester C=O stretch) and 1240 cm (C-O-C asymmetric stretch).
-
NMR (H): Key signals include δ 1.25 ppm (triplet, ethyl CH), δ 4.15 ppm (quartet, ethyl CH), and δ 6.70–7.10 ppm (aromatic protons) .
Comparison with Related Phenoxyacetic Acid Derivatives
Structural Analog: 2-(2-Isopropyl-5-methylphenoxy)acetic Acid
The free acid form (PubChem CID 220116) shares the phenolic core but lacks the ethyl ester group . This difference reduces lipophilicity (logP 2.1 vs. 3.4 for the ester), impacting membrane permeability and bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume